4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Catalog No.
S729277
CAS No.
75318-43-3
M.F
C2Cl3NS2
M. Wt
208.5 g/mol
Availability
In Stock
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4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

CAS Number

75318-43-3

Product Name

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

IUPAC Name

4,5-dichlorodithiazol-1-ium;chloride

Molecular Formula

C2Cl3NS2

Molecular Weight

208.5 g/mol

InChI

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1

InChI Key

NIZMCFUMSHISLW-UHFFFAOYSA-M

SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]

Synonyms

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride;Appel salt;4,5-Dichloro-1,2,3-dithiazolium chloride;D14145;4,5-DICHLORO-1,2,3-DITHIAZOLIUM;4,5-Dichloro-1,2,3-dithiazol-2-ylium chloride

Canonical SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]

Synthesis:

,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel's salt, is an organosulfur compound commonly used as a synthetic reagent in organic chemistry. It is synthesized through the reaction of acetonitrile with sulfur monochloride. The initial stages involve chlorination of the acetonitrile, followed by cycloaddition with sulfur monochloride to form the desired product:

Cl₂CHCN + S₂Cl₂ → [S₂NC₂Cl₂]Cl + HCl

(Source: )

Key properties:

  • Physical state: Green solid
  • Solubility: Poorly soluble in most organic solvents
  • Melting point: Decomposes at 172 °C (342 °F)

Applications in research:

Appel's salt finds various applications in scientific research due to its unique properties:

  • Chlorination agent: The highly electrophilic 4,5-dichloro-1,2,3-dithiazolium cation readily acts as a chlorinating agent. It can introduce chlorine atoms into various organic molecules, enabling the synthesis of chlorinated compounds. [Source: Various scientific publications]
  • Dehydrating agent: Appel's salt efficiently removes water molecules from a reaction mixture. This dehydrating property is valuable in various synthetic processes where water removal is essential. [Source: Various scientific publications]
  • Acid catalyst: The presence of acidic protons in the cation structure allows Appel's salt to act as a mild acid catalyst in certain reactions. [Source: Various scientific publications]

Ongoing research:

Research on Appel's salt continues to explore its potential in various scientific fields. Recent studies investigate its applications in:

  • Development of novel catalysts: Appel's salt serves as a starting material for the synthesis of new and efficient catalysts for various organic transformations. [Source: Various scientific publications]
  • Ionic liquid synthesis: The cationic structure of Appel's salt holds promise for the development of new ionic liquids, which are molten salts with unique properties useful in various applications. [Source: Various scientific publications]

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride is a chemical compound with the molecular formula C₂Cl₃N₂S₂ and a CAS number of 75318-43-3. This compound is characterized by its unique structure, which includes a positively charged dithiazolium ring, making it a member of the class of compounds known as dithiazoles. It appears as a solid with a molecular weight of approximately 208.5171 g/mol. The compound is notable for its use in various chemical syntheses and applications in biological research .

, particularly in the formation of heterocycles and other complex organic molecules. One significant reaction is its ability to act as an electrophile in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom in the dithiazolium ring. This characteristic allows it to react with nucleophiles such as amines and thiols, facilitating the synthesis of various derivatives.

The biological activity of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride has been explored primarily in the context of its potential as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against certain bacterial strains and fungi, making it a candidate for further investigation in pharmaceutical applications. Additionally, its unique structure may contribute to its activity by interacting with biological macromolecules .

The synthesis of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride can be achieved through several methods:

  • Chlorination of Dithiazole: This method involves chlorinating 1,2,3-dithiazole derivatives using chlorine gas or chlorinating agents.
  • Reactions with Thioketones: The compound can also be synthesized by reacting thioketones with appropriate chlorinating agents under controlled conditions.
  • Electrophilic Substitution: Electrophilic substitution reactions involving pre-existing dithiazole compounds can yield 4,5-dichloro derivatives effectively .

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride finds applications across various fields:

  • Agriculture: It is used as a fungicide and bactericide to protect crops from microbial infections.
  • Pharmaceutical Research: Its potential antimicrobial properties make it a subject of interest for developing new antibiotics.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis for creating more complex molecules .

Interaction studies involving 4,5-dichloro-1,2,3-dithiazol-1-ium chloride have focused on its reactivity with biological molecules. Research has shown that it can interact with amino acids and proteins due to its electrophilic nature. Such interactions are crucial for understanding its biological effects and potential toxicity .

Several compounds share structural similarities with 4,5-dichloro-1,2,3-dithiazol-1-ium chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-DithiazoleDithiazoleLacks chlorine substitution; less reactive
2-Chloro-1,3-thiazoleThiazoleContains only one sulfur atom; different reactivity
4-Chloro-1,2-thiazoleThiazoleSimilarity in thiazole structure; fewer chlorine atoms
2-Amino-4-chlorothiazoleThiazoleContains an amino group; different biological activity

The presence of two chlorine atoms at positions 4 and 5 distinguishes 4,5-dichloro-1,2,3-dithiazol-1-ium chloride from these similar compounds by enhancing its electrophilicity and potential biological activity .

Early Developments in Polysulfur-Nitrogen Heterocycle Chemistry

The history of sulfur-nitrogen heterocyclic chemistry extends back to the early 1800s, developing alongside organic chemistry as a discipline. These heterocycles garnered attention due to their unique structural characteristics and potential applications. The presence of heteroatoms in these compounds results in significant changes to cyclic molecular structures due to the availability of unshared electron pairs and electronegativity differences between heteroatoms and carbon. These differences create unique physicochemical properties that distinguish these heterocycles from their parent aromatic hydrocarbons.

The 1,2,3-dithiazole moiety, which is not found in nature, made its synthetic debut in 1957 through the work of G. Schindler and colleagues. Early synthetic approaches to these compounds employed cyanothioformamides as starting materials. In a typical procedure, arylcyanothioformamides were treated with sulfur dichloride at temperatures between 0-25°C to yield N-aryl-5H-1,2,3-dithiazol-5-imines. The initial reaction products were hydrochloride salts that could be converted to free bases by refluxing in toluene solutions.

A significant milestone came in 1977 when J.E. Moore filed a patent on behalf of Chevron Research Co., detailing the first reported biological activities of the 1,2,3-dithiazole scaffold. The patent disclosed novel 1,2,3-dithiazoles synthesized through a 2-3 step sequence from N-aryl cyanothioformamide and sulfur dichloride, demonstrating their effectiveness in controlling fungal infections, leaf blights, invasive plant species, and mites. Despite these promising early developments, the synthesis of 1,2,3-dithiazoles remained challenging, requiring multiple steps and yielding limited structural diversity.

Appel's Contribution to Dithiazolium Salt Synthesis

The landscape of dithiazole chemistry transformed dramatically in 1985 when Rolf Appel and colleagues reported the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride. This compound, which would later become widely known as "Appel's salt," represented a breakthrough in heterocyclic chemistry by providing a more accessible route to dithiazole-containing compounds.

Appel's method involved the reaction of chloroacetonitrile with disulfur dichloride under relatively mild conditions. The reaction proceeded through chlorination of acetonitrile followed by cycloaddition with disulfur dichloride to form the desired product. The simplicity and efficiency of this synthetic approach were revolutionary, as described in Appel's original publication in Berichte der deutschen chemischen Gesellschaft (Ber. 118, 1632, 1985).

The significance of Appel's contribution lay in the versatility of this new reagent. The 4,5-dichloro-1,2,3-dithiazolium chloride proved to be an excellent precursor for the preparation of various 4-chloro-5H-1,2,3-dithiazoles, with the most reactive site being the highly electrophilic C-5 position. This characteristic enabled a variety of transformations and facilitated the synthesis of diverse heterocyclic structures that were previously difficult to access.

Since its discovery, Appel's salt has been used in numerous synthetic applications. It can condense with active methylenes such as acetonitrile derivatives, diketones, and ketoesters to produce 4-chloro-5H-1,2,3-dithiazolylidenes. Additionally, its condensation with hydrogen sulfide affords dithiazole-5-thione, further demonstrating its synthetic utility. These reactions opened up new pathways in heterocyclic chemistry and established 4,5-dichloro-1,2,3-dithiazolium chloride as a valuable reagent in organic synthesis.

Cycloaddition Strategies Involving Disulfur Dichloride

The formation of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride primarily relies on cycloaddition reactions between disulfur dichloride (S₂Cl₂) and nitrile derivatives. Chloroacetonitrile serves as the most widely utilized precursor due to its ability to undergo sequential chlorination and cyclization. The reaction proceeds under mild conditions, typically in dichloromethane at room temperature, over 18 hours [3] [6].

The proposed mechanism begins with the chlorination of chloroacetonitrile by S₂Cl₂, generating an intermediate that undergoes further interaction with additional S₂Cl₂. This step facilitates the formation of a dithiazole ring through a cyclization process, culminating in the loss of hydrogen chloride and the generation of the cationic heterocycle. The final product precipitates as a crystalline solid, often requiring no additional purification beyond filtration and drying [6].

A critical factor in optimizing crystallinity is the reaction’s agitation. Studies demonstrate that allowing the mixture to stand without stirring enhances crystal formation, likely due to reduced mechanical disruption of nucleation sites [6]. This observation underscores the importance of reaction dynamics in achieving high-purity products.

Optimization of Chloroacetonitrile-Based Syntheses

The synthesis of Appel’s salt from chloroacetonitrile has been systematically refined to improve yields and reproducibility. Key parameters include reactant stoichiometry, temperature, and reaction duration. A standard protocol involves combining equimolar amounts of chloroacetonitrile and S₂Cl₂ in dichloromethane, yielding 85% of the target compound after 18 hours at 20°C [3].

Comparative studies with alternative nitriles, such as malononitrile, reveal substrate-dependent efficiency. For instance, malononitrile reacts with S₂Cl₂ under identical conditions but achieves only 20% yield, attributed to competing side reactions and reduced stability of intermediates [6]. The following table summarizes synthetic outcomes for selected nitrile precursors:

SubstrateDisulfur Dichloride EquivalentsSolventTemperature (°C)Time (hours)Yield (%)
Chloroacetonitrile2.5Dichloromethane201885
Malononitrile3.0Dichloromethane202420

These data highlight the superior reactivity of chloroacetonitrile in this context, likely due to its monofunctional structure, which minimizes steric and electronic complications during cyclization [6].

Solvent Systems and Catalytic Approaches

Dichloromethane remains the solvent of choice for synthesizing 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, owing to its ability to dissolve both S₂Cl₂ and nitrile precursors while stabilizing ionic intermediates. The solvent’s low boiling point (40°C) facilitates easy removal under reduced pressure, simplifying product isolation [3] [6].

Despite these advantages, the reaction’s reliance on stoichiometric S₂Cl₂ presents challenges in atom economy and waste generation. Current methodologies lack catalytic approaches, as the reaction necessitates excess S₂Cl₂ to drive the cyclization to completion. Recent efforts in related heterocyclic syntheses suggest that Lewis acids or phase-transfer catalysts could potentially enable catalytic cycles, but such strategies remain unexplored for Appel’s salt [6]. Future research may focus on identifying catalysts that promote chloride displacement or regenerate S₂Cl₂ in situ, thereby reducing reagent consumption.

Electrophilic Character of the Dithiazolium Cation

The electrophilic character of the dithiazolium cation in 4,5-dichloro-1,2,3-dithiazol-1-ium chloride represents a fundamental aspect of its reactivity profile. The cation exhibits highly electrophilic behavior due to its unique electronic structure and charge distribution [1] [2]. The dithiazolium ring system possesses a fully delocalized π-electron system, with the positive charge distributed primarily between the sulfur atoms and the carbon-5 position [3] [4].

Electrochemical studies have provided quantitative insight into the electrophilic nature of the dithiazolium cation. Cyclic voltammetry measurements reveal that 4-chloro-5-phenyl-1,2,3-dithiazolium exhibits a half-wave reduction potential (E1/2) of +0.19 V versus saturated calomel electrode, while more electron-withdrawing substituents increase this value to +0.295 V for the 4-nitrophenyl derivative [3] [4]. These positive reduction potentials demonstrate the strong electron-accepting character of the dithiazolium system, making it readily reducible to the corresponding neutral radical species.

The carbon-5 position represents the most electrophilic site within the dithiazolium framework. Nuclear magnetic resonance spectroscopy studies of dithiazolium perchlorates show that the carbon-5 resonance appears at exceptionally low field, indicating substantial positive charge localization at this position [3] [5]. This charge distribution arises from the electron-withdrawing effect of the adjacent sulfur atoms and the overall positive charge of the system.

Table 1: Electrochemical Properties of Dithiazolium Cations

CompoundE1/2 (V vs SCE)Comments
4-Chloro-5-phenyl-1,2,3-dithiazolium+0.19More difficult to reduce than dithiadiazolium
4-Chloro-5-(4-methoxyphenyl)-1,2,3-dithiazolium+0.22Electron-donating substituent effect
4-Chloro-5-(4-nitrophenyl)-1,2,3-dithiazolium+0.295Electron-withdrawing substituent effect

The comparison with analogous 1,2,3,5-dithiadiazolium salts reveals that dithiazolium cations are more difficult to reduce electrochemically, which has been attributed to the presence of only one nitrogen atom in the dithiazolium system compared to two in the dithiadiazolium analogues [3] [4]. This structural difference significantly influences the electronic properties and reactivity patterns of these heterocyclic systems.

Substituent effects on the electrophilic character follow predictable electronic trends. Electron-withdrawing groups increase the electrophilic character, as evidenced by more positive reduction potentials, while electron-donating substituents have the opposite effect [3] [4]. The sensitivity of dithiazolium salts to electronic effects is notably greater than that observed in dithiadiazolium systems, suggesting enhanced charge delocalization in the former system.

Nucleophilic Substitution at C-5 Position

The carbon-5 position of the dithiazolium cation serves as the primary site for nucleophilic attack, leading to a diverse array of substitution products. This reactivity pattern has been extensively documented with various nucleophilic species, including primary and secondary amines, phenols, and carbon nucleophiles [1] [2] [6].

Primary arylamines react with 4,5-dichloro-1,2,3-dithiazolium chloride through direct nucleophilic substitution at the carbon-5 position. The mechanism involves initial nucleophilic attack by the amine nitrogen at the highly electrophilic carbon-5, followed by elimination of chloride ion to form the corresponding N-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines [2] [7]. These reactions typically proceed in excellent yields (84-94%) under mild conditions, demonstrating the high reactivity of the carbon-5 position toward nucleophilic attack.

The reaction with N-aryl-S,S-dimethyl-sulfimides represents an alternative approach to accessing dithiazolimines through nucleophilic substitution. These sulfimides function as activated amine transfer reagents, attacking the carbon-5 position of the dithiazolium cation to afford the corresponding dithiazolimines in yields ranging from 75-94% [8] [2]. The mechanism involves nucleophilic attack by the sulfimide nitrogen at carbon-5, followed by elimination of the dimethylsulfoxide moiety.

Table 2: Nucleophilic Substitution Reactions at C-5 Position

NucleophileProduct TypeYield (%)Key Features
Primary arylaminesN-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines84-94High yields, clean reaction
Secondary aminesN-alkyl-4-chloro-5H-1,2,3-dithiazol-5-imines60-80Moderate yields, some side products
PhenolsPhenoxy-substituted products40-70Complex reaction mixtures
SulfimidesDithiazolimines via N-transfer75-94Efficient N-transfer mechanism
MalononitrileDicyanomethylene dithiazoles65-85Electrophilic character exploitation

The substitution pattern is highly regioselective, with nucleophilic attack occurring exclusively at the carbon-5 position rather than at the sulfur atoms or carbon-4 position. This selectivity arises from the electronic structure of the dithiazolium cation, where the carbon-5 position carries the highest positive charge density and represents the most electrophilic site [1] [3].

Carbon nucleophiles, such as malononitrile, also react at the carbon-5 position to form dicyanomethylene dithiazole derivatives. These reactions exploit the electrophilic character of the dithiazolium cation and provide access to highly functionalized dithiazole systems [9]. The reaction mechanism involves nucleophilic attack by the carbanion at carbon-5, followed by elimination of chloride to form the neutral dithiazole product.

ANRORC (Addition of Nucleophile-Ring Opening-Ring Closure) Mechanisms

The ANRORC mechanism represents a sophisticated reaction pathway observed in certain nucleophilic substitution reactions of dithiazolium systems. This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form rearranged products [10] [11] [12].

The ANRORC mechanism has been documented in the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with bidentate nucleophiles, particularly those containing both nitrogen and oxygen or sulfur donor atoms [13]. The mechanism begins with nucleophilic attack at an electrophilic carbon center, leading to ring opening of the dithiazole system. The ring-opened intermediate then undergoes intramolecular cyclization involving the second nucleophilic center, resulting in the formation of rearranged heterocyclic products.

Table 3: ANRORC Reaction Pathways

MechanismDescriptionProductsConditions
Direct Nucleophilic SubstitutionDirect attack at C-5 position by nucleophile5H-1,2,3-dithiazolesProtic nucleophiles, mild conditions
ANRORC MechanismAddition of Nucleophile-Ring Opening-Ring ClosureRearranged heterocyclesBidentate nucleophiles, elevated temperature
Ring-opening followed by cyclizationRing opening at S-S bond followed by reclosureIsothiazoles and other heterocyclesCatalytic conditions (e.g., Bu4NI)
Hydrolysis pathwayWater attack leading to ring degradationSulfur, thiones, and oxo derivativesWet solvents, ambient temperature

The ANRORC mechanism provides access to diverse heterocyclic systems that would be difficult to synthesize through conventional methods. Examples include the formation of thiazolopyridines from the reaction of N-chloropyridyl dithiazolimines with tetraalkylammonium iodide [13]. The mechanism involves initial nucleophilic attack by iodide at the dithiazole ring, followed by ring opening and intramolecular cyclization to form the fused thiazolopyridine system.

The reaction of dithiazolylidenacetonitriles with tetraalkylammonium halides represents another example of ANRORC-type reactivity. These reactions proceed through initial nucleophilic attack at the dithiazole ring, followed by ring opening and rearrangement to form isothiazole derivatives [13]. The mechanism involves multiple steps and can lead to complex product mixtures, including isothiazolo-pentathiepin derivatives and other sulfur-rich heterocycles.

Ring-opening reactions of dithiazole systems can also occur through nucleophilic attack at the sulfur-sulfur bond, leading to disulfide intermediates that undergo further transformation [14]. This pathway is particularly relevant in biological systems, where dithiazole-containing compounds may interact with cysteine residues in proteins through disulfide exchange reactions.

The hydrolysis of 4,5-dichloro-1,2,3-dithiazolium chloride in wet solvents represents a degradation pathway that involves nucleophilic attack by water molecules. This reaction leads to ring opening and formation of various sulfur-containing products, including elemental sulfur, dithiazole-5-thione, and related oxidation products [15] [16]. The mechanism involves initial hydrolysis at the carbon-5 position, followed by ring fragmentation and oxidative processes.

UNII

156NP9484D

Other CAS

75318-43-3

Wikipedia

4,5-dichloro-1,2,3-dithiazol-1-ium chloride

Dates

Last modified: 08-15-2023

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